3-Methoxy-4-(naphthalen-2-YL)benzoic acid
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Overview
Description
3-Methoxy-4-(naphthalen-2-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group at the 3-position and a naphthalen-2-yl group at the 4-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(naphthalen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(naphthalen-2-yl)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(naphthalen-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-4-(naphthalen-2-yl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(naphthalen-2-yl)benzoic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(naphthalen-2-yl)benzoic acid: Similar structure with the methoxy group at the 5-position instead of the 3-position.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy and difluoromethoxy group instead of the naphthalen-2-yl group.
Uniqueness
3-Methoxy-4-(naphthalen-2-yl)benzoic acid is unique due to the specific positioning of the methoxy and naphthalen-2-yl groups on the benzoic acid core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-methoxy-4-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-11-15(18(19)20)8-9-16(17)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIGEWUIPLLXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690423 |
Source
|
Record name | 3-Methoxy-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-24-7 |
Source
|
Record name | 3-Methoxy-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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